molecular formula C21H21ClN2O3 B4428264 [4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride

[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride

Cat. No. B4428264
M. Wt: 384.9 g/mol
InChI Key: STQJJXXXDOLYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride, also known as BDBM, is a chemical compound that has been widely studied for its potential therapeutic applications. BDBM is a member of the phenethylamine family of compounds, which includes many other psychoactive substances such as amphetamines and MDMA.

Mechanism of Action

The exact mechanism of action of [4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, cognition, and perception, and is the target of many psychoactive substances.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter dopamine in the brain, which is associated with feelings of pleasure and reward. It has also been shown to increase the release of the hormone oxytocin, which is associated with social bonding and trust.

Advantages and Limitations for Lab Experiments

[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. It is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also relatively expensive and may not be readily available in all laboratories.

Future Directions

There are a number of potential future directions for research on [4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new analogs of this compound with improved pharmacological properties. Finally, there is also interest in further elucidating the mechanism of action of this compound, particularly with regard to its effects on neurotransmitter systems in the brain.
In conclusion, this compound is a chemical compound that has been widely studied for its potential therapeutic applications. It has a number of interesting properties, including the ability to modulate the activity of neurotransmitter systems in the brain. While there is still much to learn about the compound, it has the potential to be a valuable tool in the development of new treatments for a variety of psychiatric disorders.

Scientific Research Applications

[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a number of interesting properties, including the ability to modulate the activity of neurotransmitter systems in the brain.

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3.ClH/c1-2-18(12-22-9-1)13-23-11-16-3-6-19(7-4-16)24-14-17-5-8-20-21(10-17)26-15-25-20;/h1-10,12,23H,11,13-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQJJXXXDOLYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCC4=CN=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride
Reactant of Route 3
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride
Reactant of Route 4
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride
Reactant of Route 5
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride
Reactant of Route 6
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](pyridin-3-ylmethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.